molecular formula C21H17NO2 B3827065 1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol

1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol

Cat. No.: B3827065
M. Wt: 315.4 g/mol
InChI Key: FCMIIRGURJSQRG-UHFFFAOYSA-N
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Description

1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol is an organic compound that features a unique structure combining a pyridine ring with a butyne diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol typically involves the reaction of propargyl alcohol with pyridine-3-carboxaldehyde under controlled conditions. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming and extraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate solvents, and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkenes, and substituted pyridines.

Scientific Research Applications

1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, similar to other pyridine-based molecules, affecting calcium influx and exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: Known for its use as a calcium channel blocker in cardiovascular drugs.

    2-Butyne-1,4-diol: A simpler alkyne diol used in various chemical syntheses.

Uniqueness

1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol is unique due to its combination of a pyridine ring with a butyne diol backbone, offering distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20(17-8-7-15-22-16-17)13-14-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16,20,23-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIIRGURJSQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CN=CC=C2)O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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